molecular formula C12H12N6O3 B2739926 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 2034546-84-2

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2739926
CAS No.: 2034546-84-2
M. Wt: 288.267
InChI Key: NTIWDZAOIQPLEK-UHFFFAOYSA-N
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Description

N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core substituted with a methoxy group at position 6. The 3-position of the triazolopyrazine ring is linked via a methylene bridge to a 5-methylisoxazole-3-carboxamide moiety. The methoxy group at position 8 likely enhances metabolic stability, while the isoxazole carboxamide moiety may contribute to target binding via hydrogen bonding or hydrophobic interactions.

Properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3/c1-7-5-8(17-21-7)11(19)14-6-9-15-16-10-12(20-2)13-3-4-18(9)10/h3-5H,6H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIWDZAOIQPLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NN=C3N2C=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

While the exact mode of action of this specific compound is not detailed in the available literature, it is known that many antibacterial agents work by inhibiting essential bacterial processes. For instance, they may disrupt cell wall synthesis, inhibit protein synthesis, or interfere with DNA replication. The compound’s interaction with its targets leads to the inhibition of these essential processes, resulting in bacterial cell death.

Biochemical Pathways

The compound’s effect on biochemical pathways is largely dependent on its mode of action. Given its antibacterial activity, it likely affects pathways involved in cell wall synthesis, protein synthesis, or DNA replication in bacteria. The disruption of these pathways can lead to a variety of downstream effects, including the inhibition of bacterial growth and replication.

Biological Activity

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a synthetic compound belonging to the class of triazolo-pyrazine derivatives. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H13_{13}N5_{5}O2_{2}
  • Molecular Weight : 283.29 g/mol
  • CAS Number : 2034351-75-0

This compound features a triazolo ring fused with a pyrazine moiety and an isoxazole group, contributing to its diverse biological activities.

Antimicrobial Activity

This compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it effectively inhibits the growth of:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)

The compound's antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways. In vitro studies have demonstrated minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml against these bacterial strains .

Anticancer Activity

Preliminary research indicates that this compound may also possess anticancer properties. Similar compounds within the triazolo-pyrazine class have shown cytotoxic effects against various human cancer cell lines. For instance, derivatives of isoxazole have been reported to induce apoptosis through modulation of key regulatory proteins such as Bcl-2 and p21 .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazolo-Pyrazine Core : Cyclization reactions using precursors like pyrazine derivatives with triazole moieties.
  • Introduction of the Methoxy Group : Methylation using agents such as methyl iodide in the presence of bases like potassium carbonate.
  • Formation of the Isoxazole Ring : The isoxazole structure can be synthesized through condensation reactions involving appropriate carboxylic acids and hydrazines .

Antibacterial Efficacy

A study evaluating the antibacterial efficacy of various triazole derivatives found that this compound exhibited moderate to good antibacterial activity against S. aureus and E. coli . The results indicated that structural modifications within the triazole framework could enhance biological potency.

Cytotoxicity in Cancer Cell Lines

In vitro studies assessing cytotoxic effects on human cancer cell lines revealed that isoxazole derivatives similar to this compound showed significant activity against leukemia cells. The compound induced cell cycle arrest and apoptosis through modulation of apoptotic markers .

Summary Table of Biological Activities

Biological ActivityTarget Organism/Cell TypeObserved EffectReference
AntibacterialStaphylococcus aureusModerate to good activity,
AntibacterialEscherichia coliModerate to good activity,
CytotoxicityHuman leukemia cellsInduced apoptosis ,

Comparison with Similar Compounds

Structural Analogues

N-[(8-Methoxy[1,2,4]Triazolo[4,3-a]Pyrazin-3-yl)Methyl]-2,1,3-Benzothiadiazole-5-Carboxamide

  • Structure : Replaces the 5-methylisoxazole group with a benzothiadiazole ring.
  • Molecular Weight : 341.35 g/mol (vs. ~300.27 g/mol for the target compound, estimated from formula).
  • This compound may exhibit enhanced π-π stacking interactions with biological targets compared to the methylisoxazole variant .

Cyclopropane-Substituted Triazolopyrazines

  • Examples : 1-((1S,2R,4S)-4-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)-2-ethylcyclopentyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine.
  • Structure : Incorporates a cyclopropane moiety and a pyrrolo-triazolopyrazine system.
  • These compounds are optimized for central nervous system (CNS) penetration due to their lipophilic substituents .

ω-(7-Aryl-8-Oxo-Triazolopyrazin-3-yl)Alkylcarboxamides

  • Examples: 3-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid derivatives.
  • Structure : Features a ketone at position 8 and alkylcarboxamide side chains.
  • These compounds are designed for enhanced solubility and enzyme inhibition (e.g., 14-α-demethylase in fungi) .
Pharmacological and Physicochemical Comparisons
Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Reported Activities Evidence Source
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine 8-Methoxy, methylisoxazole carboxamide ~300.27 Not explicitly stated (inferred kinase/CNS activity) -
Benzothiadiazole Analogue [1,2,4]Triazolo[4,3-a]pyrazine 8-Methoxy, benzothiadiazole carboxamide 341.35 Potential antiviral/antitumor
Cyclopropane Derivatives Pyrrolo-triazolopyrazine Cyclopropane, ethylcyclopentyl ~450–500 CNS-targeted (e.g., neuroprotection)
ω-Alkylcarboxamides 8-Oxo-triazolopyrazine Alkylcarboxamide side chains ~350–400 Antifungal, lipid metabolism modulation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis often involves heterocyclization (e.g., using diethyl oxalate in THF) followed by functionalization via fluoroacylation or amide coupling . Key parameters include solvent choice (e.g., dioxane for trifluoroacylation), temperature control (e.g., 10°C to avoid side reactions), and catalysts (e.g., sodium hydride in toluene) . Purification via high-performance liquid chromatography (HPLC) is critical for isolating high-purity products .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use spectroscopic techniques such as:

  • 1H NMR to confirm proton environments (e.g., methyl groups in isoxazole and triazolo-pyrazine moieties) .
  • Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
  • Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS for accurate mass) .
  • HPLC to assess purity (>95% recommended) .

Q. What factors influence the chemical stability of this compound under experimental conditions?

  • Methodology : Stability is pH-dependent; avoid strongly acidic/basic conditions that may hydrolyze the isoxazole or triazole rings . Solubility varies with solvent polarity (e.g., DMSO for stock solutions, aqueous buffers for biological assays) . Storage at –20°C in anhydrous conditions minimizes degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Molecular docking : Use tools like AutoDock Vina to predict interactions with biological targets (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) .
  • Dose-response assays : Validate activity in multiple cell lines or enzymatic assays to rule out off-target effects .
  • Meta-analysis : Compare structural analogs (e.g., pyrazole or thiadiazole derivatives) to identify activity-determining motifs .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Screen variables (temperature, solvent ratios, catalyst loading) to identify optimal conditions .
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., heterocyclization) .
  • In-line analytics : Use TLC or NMR to monitor reaction progress and minimize byproducts .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • Quantum chemical calculations : Predict reaction pathways and transition states to guide synthetic routes .
  • ADMET profiling : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy groups, trifluoromethyl) to balance potency and toxicity .

Q. What experimental approaches are recommended for elucidating the mechanism of action?

  • Methodology :

  • Target engagement assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity .
  • Kinetic studies : Perform time-dependent enzymatic inhibition assays (e.g., IC50 determination) .
  • CRISPR/Cas9 knockout models : Validate target specificity in genetically modified cell lines .

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